Rh(I) Carbonyl Hemilability: Ethylamino vs. Phosphine Ligand
The ethylamino-bearing bidentate ligand 1-[2-(ethylamino)ethyl]-3,5-dimethylpyrazole (1), the direct structural precursor of the target compound's coordination-active moiety, reacts with [Rh(COD)(THF)₂][BF₄] to yield [Rh(COD)(1)][BF₄] (3). Subsequent treatment with CO produces the bis-carbonyl adduct [Rh(CO)₂(1)][BF₄] (5), which retains both carbonyl ligands and exhibits no evidence of hemilabile dissociation [1]. In stark contrast, the analogous phosphine ligand 1-[2-(diphenylphosphanyl)ethyl]-3,5-dimethylpyrazole (2) forms [Rh(CO)(2)₂][BF₄] (8) under identical conditions, wherein one CO ligand is displaced and the phosphine arm exhibits documented hemilabile character—confirmed by single-crystal X-ray structures of complexes 3, 4, and 7 [1]. This head-to-head comparison establishes that the ethylamino arm confers a fundamentally different coordination mode (rigid bidentate NN′ chelation) versus the hemilabile PN chelation of the phosphine analog [1].
| Evidence Dimension | CO ligand retention vs. displacement upon carbonylation of Rh(I) complexes |
|---|---|
| Target Compound Data | [Rh(CO)₂(deae)][BF₄] (5): both CO ligands retained; no hemilabile behavior observed |
| Comparator Or Baseline | [Rh(CO)(PPh₂-ethyl-pyrazole)₂][BF₄] (8): one CO displaced; hemilabile PN coordination documented |
| Quantified Difference | Qualitative categorical difference: rigid NN′ bidentate (ethylamino) vs. hemilabile PN (phosphine); confirmed by X-ray crystallography of intermediates |
| Conditions | [Rh(COD)(THF)₂][BF₄] precursor; CO atmosphere; CH₂Cl₂; room temperature; products characterized by X-ray diffraction, IR, and multinuclear NMR |
Why This Matters
Researchers designing catalysts requiring predictable, non-dissociative NN′ chelation (e.g., for hydroformylation or hydrogenation where ligand loss deactivates the catalyst) should select the ethylamino-pyrazole scaffold over the phosphine analog.
- [1] Esquius, G.; Pons, J.; Yáñez, R.; Ros, J.; Mathieu, R.; Donnadieu, B.; Lugan, N. Synthesis of a New Potentially Hemilabile Ligand: 1-[2-(Diphenylphosphanyl)ethyl]-3,5-dimethylpyrazole, and Comparison of Its Bonding Properties with the Related 1-[2-(Ethylamino)ethyl]-3,5-dimethylpyrazole Ligand toward Rhᴵ. European Journal of Inorganic Chemistry 2002, 2002 (11), 2999–3006. View Source
